molecular formula C24H21N3O4S2 B2810979 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 361480-49-1

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2810979
CAS No.: 361480-49-1
M. Wt: 479.57
InChI Key: NEENKUHNFFCWIC-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions downstream of the CARD11/BCL10/MALT1 (CBM) complex, which is essential for antigen receptor-mediated NF-κB activation and lymphocyte proliferation . This compound exerts its effect by binding to the MALT1 paracaspase domain, effectively blocking the cleavage of downstream substrates such as RelB, CYLD, and A20, thereby dampening the propagation of pro-survival and pro-inflammatory signals. Its primary research value lies in the investigation of B-cell and T-cell receptor signaling pathways, making it a critical tool for studying the pathogenesis of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other hematological malignancies dependent on chronic B-cell receptor signaling. By inhibiting MALT1, this compound can induce apoptosis and exert anti-proliferative effects in MALT1-dependent cancer cell lines and primary patient samples . Furthermore, it is utilized in immunological research to probe the role of MALT1 in T-regulatory cell function and T-helper cell activation, providing insights into potential therapeutic interventions for autoimmune diseases and immuno-oncology.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-31-19-8-11-21-22(14-19)32-24(25-21)26-23(28)17-6-9-20(10-7-17)33(29,30)27-13-12-16-4-2-3-5-18(16)15-27/h2-11,14H,12-13,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEENKUHNFFCWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The key steps include:

    Preparation of 3,4-dihydroisoquinoline: This can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Synthesis of methoxybenzo[d]thiazole: This involves the cyclization of appropriate precursors under specific conditions, often using sulfur and nitrogen sources.

    Formation of the sulfonyl group: This step typically involves the reaction of the dihydroisoquinoline with a sulfonyl chloride in the presence of a base.

    Coupling reactions: The final assembly involves coupling the methoxybenzo[d]thiazole with the sulfonylated dihydroisoquinoline and benzamide under controlled conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies indicate that compounds similar to this one exhibit antiviral properties, particularly against coronaviruses. For instance, small molecule inhibitors have demonstrated significant efficacy in reducing plaque formation in MERS-CoV by up to 59.2% in vitro. These findings suggest that this compound could be developed as a potential antiviral agent.

Neuropharmacology

Research has shown that compounds containing the dihydroisoquinoline structure can inhibit key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and cholinesterase (ChE). In vitro assays have revealed that certain derivatives exhibit excellent inhibitory potency against MAO-B and butyrylcholinesterase, which are crucial targets for treating neurodegenerative diseases like Alzheimer's.

Cytotoxicity Studies

Cytotoxicity assessments reveal that related compounds maintain low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293). This safety margin is essential for further development as potential therapeutic agents.

Case Study 1: MERS-CoV Inhibition

A study evaluated various small molecules for their ability to inhibit MERS-CoV replication. Compounds structurally related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide showed promising results with half-maximal effective concentrations (EC50) in the low micromolar range.

Compound ID% Plaque ReductionCytotoxicity (μM)
2255.30.596
7435.50.568
7343.80.602

This data indicates that these compounds could be further developed as antiviral agents against coronaviruses.

Case Study 2: Neuropharmacological Activity

In a separate study focused on neuropharmacological applications, derivatives of the compound were tested for their effects on MAO and ChE activity. The results indicated that several compounds significantly reduced immobility time in the forced swim test (FST), suggesting potential antidepressant activity.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, influencing biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Structural Analogues

The target compound shares core structural features with several synthesized derivatives (Table 1). Key variations include:

  • Substituents on the benzothiazole ring: The 6-methoxy group distinguishes it from halogenated analogs (e.g., 6-chloro, 5-bromo) in compounds like (R)-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide .
  • Linker groups : Unlike methyl-linked derivatives (e.g., compound 23 in ), the sulfonyl group in the target compound introduces stronger electron-withdrawing effects and rigidity, which may alter binding kinetics and metabolic stability .

Table 1: Structural Comparison of Key Analogues

Compound ID Benzothiazole Substituent Linker Group Notable Activity Reference
Target compound 6-methoxy Sulfonyl N/A (hypothesized BChE inhibition) -
N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (23) None (phenyl substituent) Methyl BChE inhibition (IC₅₀ = 1.2 µM)
(R)-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4c) 6-chloro Acetamide N/A (HPLC purity: 92.0%)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2-yl)benzamide 4-ethoxy-3-ethyl Sulfonyl N/A (ZINC database entry)

Table 2: Physicochemical Comparison

Compound ID Molecular Weight (g/mol) Melting Point (°C) HPLC Purity (%) Yield (%) Reference
Target compound ~483.5 (calculated) N/A N/A N/A -
(R)-N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b) 453.94 248.1–250.9 100 81.48
N-(4-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (25) 425.32 N/A N/A 38
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 504.54 N/A N/A N/A
  • Synthesis: The target compound likely follows a route similar to ’s general procedure for benzothiazole-isoquinoline derivatives, involving sulfonylation of a benzamide intermediate . Yields for sulfonyl-linked analogs are unreported but may be lower than methyl-linked derivatives (e.g., 38–82% in and ) due to steric hindrance .
Molecular Docking Insights

Compounds with methyl linkers (e.g., 23) show stable binding to BChE in molecular dynamics simulations, forming hydrogen bonds with Ser198 and hydrophobic interactions with Trp231 . The sulfonyl group in the target compound may introduce additional polar contacts (e.g., with Lys328) but could reduce membrane permeability due to increased polarity .

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a complex organic molecule featuring a sulfonamide linkage, a benzamide moiety, and a benzothiazole ring. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis.

  • Molecular Formula : C24H22N4O4S
  • Molecular Weight : 494.6 g/mol
  • IUPAC Name : 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonyl and benzamide groups facilitate binding to these targets, while the dihydroisoquinoline and benzothiazole units may modulate the compound's overall activity.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors.
  • Signal Transduction Interference : The compound might interfere with cellular signaling pathways related to proliferation and apoptosis.

Antiviral Activity

Recent studies indicate that similar compounds within the benzamide family exhibit broad-spectrum antiviral effects against various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). For instance, derivatives of N-phenylbenzamide have shown efficacy in increasing intracellular levels of APOBEC3G (A3G), which is crucial for inhibiting HBV replication .

Cytotoxicity

In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against human cancer cell lines. For example, certain benzothiazole derivatives have been reported to induce apoptosis in HL-60 cells . This suggests that this compound may also possess anticancer properties.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Preparation of Precursors : Synthesis begins with the preparation of 3,4-dihydroisoquinoline and 6-methoxybenzothiazole.
  • Formation of Sulfonamide Linkage : The 3,4-dihydroisoquinoline is reacted with sulfonyl chloride to form a sulfonamide intermediate.
  • Coupling Reaction : The sulfonamide intermediate is coupled with the benzamide derivative using a base such as triethylamine in dichloromethane.

Research Findings

StudyFindings
Demonstrated antiviral activity against HBV via A3G modulation.
Synthesis and evaluation of related benzothiazole derivatives showed promising anticancer activity.
Structural analysis indicated potential for diverse biological activities due to unique moieties.

Case Studies

  • Antiviral Efficacy :
    • A study evaluated the anti-HBV activity of similar compounds, revealing IC50 values indicating effective inhibition at low concentrations (e.g., IC50: 1.99 µM for wild-type HBV) .
  • Cytotoxic Effects :
    • Another investigation into related compounds found significant cytotoxicity against HL-60 cells, suggesting that structural similarities may confer similar biological effects .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide?

The synthesis involves three key steps: (i) preparation of the 3,4-dihydroisoquinoline core via hydrogenation or reductive methods, (ii) sulfonylation using a sulfonyl chloride under anhydrous conditions, and (iii) coupling with 6-methoxybenzo[d]thiazol-2-amine using EDCI/HOBt as coupling agents.

  • Optimization Parameters :
    • Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions .
    • Solvent : Use dichloromethane (DCM) or dimethylformamide (DMF) for sulfonylation and coupling steps .
    • Reaction Time : Monitor intermediates via TLC; sulfonylation typically requires 4–6 hours, while coupling may take 12–24 hours .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product with >95% purity .

Q. How can structural characterization of this compound be validated experimentally?

A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H/¹³C-NMR : Confirm the presence of dihydroisoquinoline protons (δ 2.8–3.5 ppm, multiplet) and methoxybenzo[d]thiazole signals (δ 3.8 ppm for OCH₃; δ 6.7–7.5 ppm for aromatic protons) .
  • Mass Spectrometry :
    • ESI-MS/HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 480.12; observed = 480.15) .
  • HPLC : Use reverse-phase C18 columns (90–95% purity threshold) to confirm batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in substituents (e.g., methoxy vs. fluoro groups on the benzo[d]thiazole ring) or assay conditions.

  • Methodological Solutions :
    • Standardized Assays : Use the same cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known BChE inhibitors for enzyme studies) .
    • SAR Analysis : Compare IC₅₀ values of derivatives (e.g., 6-methoxy vs. 6-nitro substituents reduce activity by 3-fold due to steric effects) .
    • Molecular Docking : Validate target interactions (e.g., sulfonyl group binding to BChE’s catalytic triad) using AutoDock Vina .

Q. What experimental strategies are recommended for in vivo pharmacokinetic studies of this compound?

  • Design Considerations :
    • Solubility Enhancement : Use co-solvents like PEG-400 (20% v/v) for intraperitoneal administration .
    • Dosage : Start with 10 mg/kg in murine models, adjusting based on plasma concentration curves (t₁/₂ ≈ 4–6 hours) .
    • Metabolite Profiling : LC-MS/MS to detect primary metabolites (e.g., demethylation of the methoxy group) .
  • Toxicity Screening : Include liver enzyme assays (ALT/AST) and histopathology at 14-day intervals .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate off-target effects using proteomics (e.g., affinity purification-mass spectrometry) .
  • Formulation Development : Explore nanoparticle encapsulation to improve bioavailability .
  • Multitarget Profiling : Screen against kinase families (e.g., EGFR, VEGFR) to identify polypharmacological potential .

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